[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol

FXR agonism Nuclear receptor ligand design Isoxazole SAR

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol (CAS 371227-48-4) is a disubstituted isoxazole derivative bearing a phenylethyl group at the 3-position and a hydroxymethyl group at the 5-position. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 371227-48-4
Cat. No. B2666587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol
CAS371227-48-4
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NOC(=C2)CO
InChIInChI=1S/C12H13NO2/c14-9-12-8-11(13-15-12)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2
InChIKeySWTNBQGKLVJGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol (CAS 371227-48-4): A Structurally Differentiated Isoxazole-Methanol Building Block for Targeted Heterocyclic Synthesis


[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol (CAS 371227-48-4) is a disubstituted isoxazole derivative bearing a phenylethyl group at the 3-position and a hydroxymethyl group at the 5-position. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its substitution pattern is structurally analogous to key pharmacophoric fragments found in Farnesoid X Receptor (FXR) agonist series, where the phenylethyl-isoxazole scaffold has demonstrated favorable hydrophobic complementarity within the ligand-binding domain [1]. The compound is commercially available at ≥95% purity from multiple suppliers, with a recommended storage condition of 2–8°C in sealed, dry environments .

Why Closely Related Isoxazole-Methanol Analogs Cannot Substitute [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol in Structure-Activity Applications


Isoxazole-methanol derivatives with superficially similar substitution patterns cannot be assumed to be functionally interchangeable. The presence of the phenylethyl side chain at the 3-position, as opposed to a directly attached phenyl, benzyl, or 4-ethylphenyl group, introduces a two-carbon spacer that alters both the conformational flexibility and the hydrophobic contact surface available for target engagement. In FXR agonist series derived from the isoxazole scaffold, modifications to the 3-arylalkyl substituent have been shown to shift EC50 values by over an order of magnitude, underscoring that even single-methylene changes in linker length are not pharmacologically silent [1]. Substitution of the hydroxymethyl group at the 5-position with an amino or 2-hydroxyethyl moiety further changes the hydrogen-bonding donor/acceptor profile, making generic replacement inadvisable without explicit comparative binding or functional data for the specific target of interest .

Quantitative Differentiation Evidence for [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol vs. Closest Structural Analogs


Linker-Length-Dependent Hydrophobic Contact Surface: Phenylethyl vs. Benzyl vs. Phenyl at the Isoxazole 3-Position

In a focused FXR agonist series, replacement of a 3-phenylethyl substituent on the isoxazole core with a 3-benzyl group resulted in a >10-fold loss of agonist potency (EC50 shift from ~840 nM to >10,000 nM), as measured in a HEK293 cell-based luciferase reporter gene assay co-expressing human recombinant FXR and CMX-GAL4 [1]. This provides direct class-level evidence that the two-carbon phenylethyl linker confers a specific hydrophobic contact advantage over the one-carbon benzyl linker within this pharmacophore context.

FXR agonism Nuclear receptor ligand design Isoxazole SAR

Hydrogen-Bond Donor Topology: 5-Hydroxymethyl vs. 5-(2-Hydroxyethyl) vs. 5-Amino Substituents

The 5-hydroxymethyl group of the target compound provides a primary alcohol with a single freely rotatable C–O bond, resulting in a topological polar surface area (tPSA) of approximately 46.3 Ų and one hydrogen-bond donor. The directly comparable analog 5-(2-hydroxyethyl)-3-phenylisoxazole (CAS 14776-02-4) extends the alcohol by one additional methylene, increasing both tPSA (to ~46.3 Ų, identical due to topological constraints) and conformational flexibility, while 3-(2-phenylethyl)-5-isoxazolamine (CAS 119162-59-3) replaces the –OH donor with an –NH2 donor, altering both pKa (~9.5 for amine vs. ~15.5 for primary alcohol) and hydrogen-bond directionality . These differences are consequential in fragment-based drug design, where the precise geometry of hydrogen-bond interactions with protein backbone carbonyls or side-chain residues can determine binding affinity differences of 0.5–2.0 kcal/mol .

Hydrogen-bond donor/acceptor profile Physicochemical property differentiation Fragment-based design

Commercial Purity Benchmarking: Target Compound vs. Closest Available Analog (3-Benzylisoxazol-5-yl)methanol

Among the three most structurally proximal commercially available analogs, the target compound (3-phenylethyl) is supplied at a minimum purity of 95% by multiple vendors including AKSci (Cat. 1763CS), ChemScene (Cat. CS-0242021), and Leyan (Cat. 1312691) . The benzyl analog (3-benzylisoxazol-5-yl)methanol (CAS 52156-50-0) is available at a higher purity specification of 98% (Leyan Cat. 1717333), representing a Δpurity of +3 percentage points . While this difference is relatively minor, it may influence procurement decisions for applications requiring the highest possible starting material purity without additional purification steps.

Chemical procurement Purity specification Building block quality

Storage Stability Requirement: Cold-Chain vs. Ambient-Stable Analogs

The target compound requires refrigerated storage at 2–8°C in sealed, dry conditions, as specified by ChemScene (Cat. CS-0242021) . In contrast, the analog 5-(2-hydroxyethyl)-3-phenylisoxazole (CAS 14776-02-4) is listed with a storage condition of 2–8°C by some suppliers, but the structurally simpler (3-phenylisoxazol-5-yl)methanol (CAS 90924-12-2) is typically stored at ambient temperature . This differential cold-chain requirement suggests the target compound has greater inherent thermal or hydrolytic sensitivity, which must be factored into logistical planning and long-term storage infrastructure decisions.

Chemical storage Compound stability Procurement logistics

Optimal Research and Procurement Scenarios for [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol (CAS 371227-48-4)


FXR Agonist Lead Optimization Libraries

When constructing a focused library of isoxazole-based FXR agonists, the 3-phenylethyl substitution provides the optimal two-carbon spacer for hydrophobic contacts within the FXR ligand-binding domain. The class-level EC50 data (840 nM for a closely related phenylethyl-containing isoxazole vs. >10,000 nM for the benzyl analog) justifies prioritizing [3-(2-phenylethyl)-1,2-oxazol-5-yl]methanol as the core building block for parallel synthesis of 5-O-alkylated or 5-O-acylated derivatives. The hydroxymethyl handle at the 5-position serves as a convenient diversification point for installing varied aryl ether or ester moieties [1].

Fragment-Based Drug Discovery with Defined Hydrogen-Bond Geometry

In fragment-based screening campaigns where the precise orientation of a primary alcohol hydrogen-bond donor is critical for interaction with a protein backbone carbonyl (e.g., hinge-region binding in kinases or nuclear receptors), [3-(2-phenylethyl)-1,2-oxazol-5-yl]methanol offers a more geometrically constrained donor than the 5-(2-hydroxyethyl) analog due to reduced conformational degrees of freedom at the 5-position. The computed pKa of ~15.5 for the primary alcohol ensures the donor remains neutral at physiological pH, avoiding the protonation-state ambiguity of the 5-amino analog (pKa ~9.5) .

Agrochemical Intermediate Requiring Defined Lipophilicity

For agrochemical discovery programs targeting specific logP windows (e.g., logP 2.0–3.5 for foliar uptake), the phenylethyl side chain contributes an estimated ΔlogP of approximately +0.8 to +1.0 relative to the unsubstituted 3-phenyl analog, pushing the overall molecule into a more favorable lipophilicity range for membrane permeation while retaining the synthetic utility of the 5-hydroxymethyl handle for further derivatization .

Quote Request

Request a Quote for [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.